molecular formula C12H7NO4S B13706658 4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide

4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide

Cat. No.: B13706658
M. Wt: 261.25 g/mol
InChI Key: RHRMOBKKLRRVNO-UHFFFAOYSA-N
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Description

4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide is an organosulfur compound with the molecular formula C₁₂H₇NO₄S. It is a derivative of dibenzothiophene, where the sulfur atom is oxidized to a sulfone and a nitro group is attached to the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide typically involves the oxidation of dibenzothiophene derivatives. One common method is the oxidation of dibenzothiophene with hydrogen peroxide in the presence of a catalyst such as peroxygenase . The reaction is carried out in acetonitrile at room temperature for about 25 minutes. Another method involves the use of sodium hypochlorite and tetra(n-butyl)ammonium hydrogensulfate in dichloromethane and water at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide involves its interaction with molecular targets through its nitro and sulfone groups. These functional groups can participate in various chemical reactions, such as nucleophilic and electrophilic attacks, leading to the formation of new chemical bonds. The compound’s effects are mediated through its ability to interact with specific molecular pathways and targets, such as enzymes and receptors .

Comparison with Similar Compounds

4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C12H7NO4S

Molecular Weight

261.25 g/mol

IUPAC Name

4-nitrodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C12H7NO4S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)18(16,17)12(9)10/h1-7H

InChI Key

RHRMOBKKLRRVNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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